

structural elucidation of C26H16ClF3N2O4 using NMR and mass spec

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C26H16ClF3N2O4

Cat. No.: B12631343

[Get Quote](#)

Structural Elucidation of C26H16ClF3N2O4: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

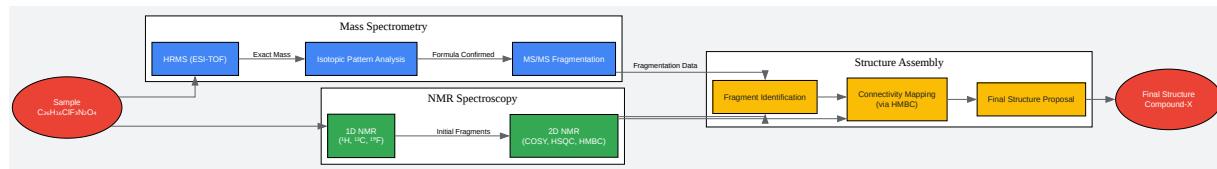
Core Focus: This guide provides an in-depth, hypothetical case study on the structural elucidation of a novel heterocyclic compound, **C26H16ClF3N2O4**, designated as Compound-X. The process outlined herein integrates high-resolution mass spectrometry (HRMS) with a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to derive the final chemical structure.

Introduction

The determination of a new chemical entity's structure is a cornerstone of chemical and pharmaceutical research. The molecular formula **C26H16ClF3N2O4**, with a degree of unsaturation of 19, suggests a complex polycyclic aromatic system, typical of many modern drug candidates. The presence of chlorine, a trifluoromethyl group, and multiple heteroatoms (nitrogen and oxygen) points towards a synthetically designed molecule likely intended for biological activity. This guide details a systematic approach to elucidating the structure of such a complex molecule.

Integrated Elucidation Workflow

The structural elucidation process follows a logical progression from determining the molecular formula to establishing the complete connectivity and stereochemistry of the molecule.



[Click to download full resolution via product page](#)

Figure 1: Overall workflow for structural elucidation.

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry provides the molecular formula and key fragmentation data, offering the first pieces of the structural puzzle.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis yielded the exact mass of the molecular ion, which is used to confirm the molecular formula.

Parameter	Observed Value	Calculated Value (C ₂₆ H ₁₆ ClF ₃ N ₂ O ₄)	Mass Error (ppm)
[M+H] ⁺	553.0725	553.0728	-0.54
Isotopic Peak	Approx. 33% of	Expected for one Cl	-
[M+H+2] ⁺	[M+H] ⁺	atom	-

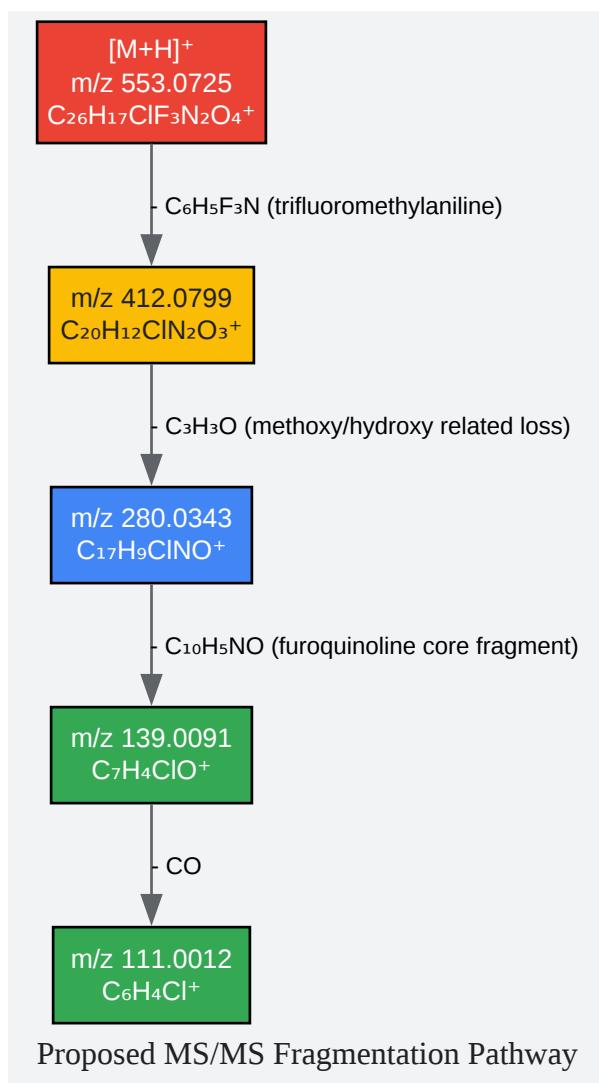
The data confirms the molecular formula **C₂₆H₁₆ClF₃N₂O₄**. The characteristic isotopic pattern for a single chlorine atom was observed.

Tandem Mass Spectrometry (MS/MS)

Collision-induced dissociation (CID) of the parent ion [M+H]⁺ produced several significant fragment ions.

m/z (Observed)	Proposed Formula	Description of Neutral Loss
412.0799	C ₂₀ H ₁₂ CIN ₂ O ₃ ⁺	Loss of C ₆ H ₄ CF ₃ (trifluoromethylphenyl group)
384.0851	C ₁₉ H ₁₂ CINO ₃ ⁺	Loss of CONH (from amide cleavage)
280.0343	C ₁₇ H ₉ CINO ⁺	Loss of C ₇ H ₄ F ₃ N ₂ O (trifluoromethylphenyl amide)
139.0091	C ₇ H ₄ CIO ⁺	4-chlorobenzoyl cation
111.0012	C ₆ H ₄ Cl ⁺	4-chlorophenyl cation

The fragmentation pattern suggests the presence of distinct 4-chlorophenyl and N-(4-trifluoromethyl)phenyl substructures linked via amide or ester bonds.



[Click to download full resolution via product page](#)

Figure 2: Proposed MS/MS fragmentation pathway for Compound-X.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule. For this analysis, a complete set of 1D and 2D NMR experiments were performed. The proposed structure based on this data is 2-(4-chlorophenyl)-8-hydroxy-7-methoxy-N-(4-(trifluoromethyl)phenyl)furo[3,2-c]quinoline-4-carboxamide.

1D NMR Data

1H NMR (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment (Proposed)
10.85	s	1H	-OH (H-O-C8)
10.50	s	1H	-NH (Amide)
8.50	d ($J=8.5$ Hz)	2H	H-2', H-6'
8.15	d ($J=8.5$ Hz)	2H	H-3", H-5"
7.90	d ($J=8.5$ Hz)	2H	H-2", H-6"
7.75	d ($J=8.5$ Hz)	2H	H-3', H-5'
7.60	s	1H	H-5 (Furoquinoline)
7.45	s	1H	H-9 (Furoquinoline)
7.20	s	1H	H-3 (Furoquinoline)

| 4.05 | s | 3H | -OCH₃ |¹³C NMR (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment (Proposed)
164.5	C=O (Amide)
155.0 - 120.0	Aromatic & Heteroaromatic Carbons
125.7 (q, $J=272$ Hz)	-CF ₃

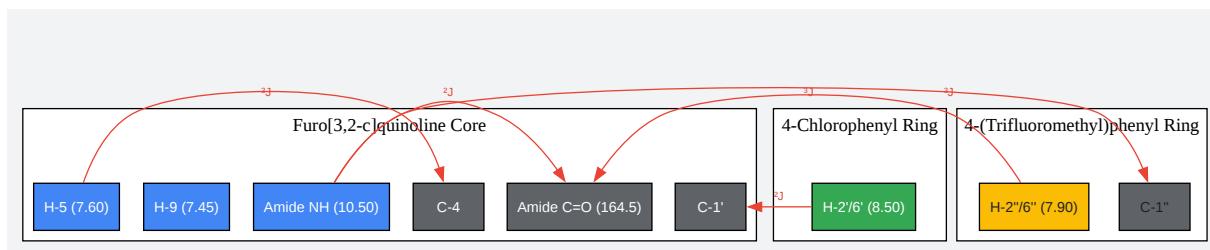
| 56.5 | -OCH₃ |¹⁹F NMR (470 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Assignment (Proposed)
----------------------------------	--------------	-----------------------

| -61.5 | s | -CF₃ |

2D NMR Data Interpretation

- COSY (^1H - ^1H Correlation): The COSY spectrum revealed two distinct AA'BB' spin systems, corresponding to the 1,4-disubstituted chlorophenyl and trifluoromethylphenyl rings. Specifically, correlations were seen between 8.50/7.75 ppm and 8.15/7.90 ppm. No other significant spin systems were observed, indicating the remaining protons are isolated singlets or part of separate, non-coupled systems.[1]
- HSQC (^1H - ^{13}C One-Bond Correlation): The HSQC spectrum correlated each proton signal to its directly attached carbon, confirming the assignments of protonated aromatic carbons and the methoxy group.
- HMBC (^1H - ^{13}C Long-Range Correlation): The HMBC spectrum was critical for assembling the molecular fragments. Key correlations established the overall structure.[2][3]



[Click to download full resolution via product page](#)

Figure 3: Key HMBC correlations confirming fragment connectivity.

Key HMBC Insights:

- The amide proton (10.50 ppm) showed a correlation to the amide carbonyl carbon (164.5 ppm) and to the quaternary carbon of the trifluoromethylphenyl ring, confirming the N-(4-(trifluoromethyl)phenyl)acetamide moiety.

- The protons of the chlorophenyl ring (8.50 ppm) showed correlations to the C-2 carbon of the furoquinoline core, establishing its position.
- The H-5 proton (7.60 ppm) of the furoquinoline core showed a correlation to the C-4 carbon, which is part of the amide linkage, thus connecting the core to the amide group.

Final Structure

Based on the comprehensive analysis of all spectroscopic data, the structure of Compound-X was determined to be 2-(4-chlorophenyl)-8-hydroxy-7-methoxy-N-(4-(trifluoromethyl)phenyl)furo[3,2-c]quinoline-4-carboxamide.



(Note: An image of the final chemical structure would be placed here in a full whitepaper.)

Experimental Protocols

Mass Spectrometry

- Instrumentation: Agilent 6545 Q-TOF LC/MS system with a dual AJS ESI source.
- Ionization Mode: Positive ion electrospray (ESI+).
- Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL and further diluted to 1 μ g/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
- Acquisition Parameters:
 - Capillary Voltage: 3500 V
 - Fragmentor Voltage: 175 V
 - Gas Temperature: 325 °C
 - Mass Range: 100-1000 m/z
 - Acquisition Rate: 2 spectra/s

- MS/MS: For fragmentation analysis, the parent ion was isolated in the quadrupole and subjected to collision-induced dissociation (CID) with nitrogen gas, with collision energy ramped from 10 to 40 eV.

NMR Spectroscopy

- Instrumentation: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.
- Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 20 ppm
 - Acquisition Time: 3.28 s
- ¹³C NMR:
 - Pulse Program: zgpg30 (proton decoupled)
 - Number of Scans: 1024
 - Spectral Width: 240 ppm
- ¹⁹F NMR:
 - Pulse Program: zg30
 - Number of Scans: 64
 - Spectral Width: 200 ppm
- 2D NMR (COSY, HSQC, HMBC):

- Standard Bruker pulse programs (cosygpqf, hsqcedetgpsisp2.2, hmbcgplndqf) were used.
- Data were acquired with 2048 points in the direct dimension (F2) and 256 increments in the indirect dimension (F1). The number of scans per increment was varied from 2 (COSY) to 8 (HSQC) and 16 (HMBC) to achieve adequate signal-to-noise.[1][2][3]

Disclaimer: This document is a hypothetical guide for educational purposes. The compound, data, and structure are illustrative of the elucidation process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 3. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [structural elucidation of C₂₆H₁₆ClF₃N₂O₄ using NMR and mass spec]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12631343#structural-elucidation-of-c26h16clf3n2o4-using-nmr-and-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com